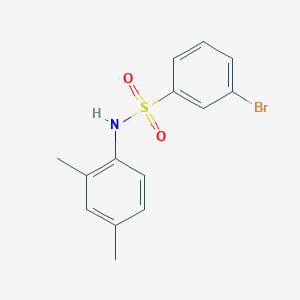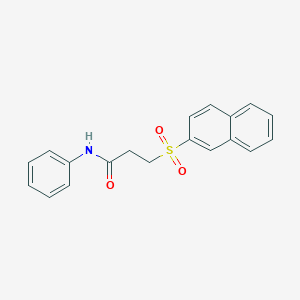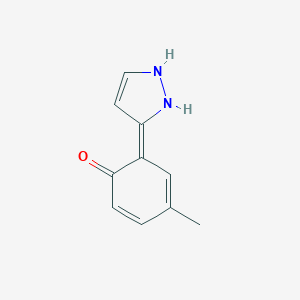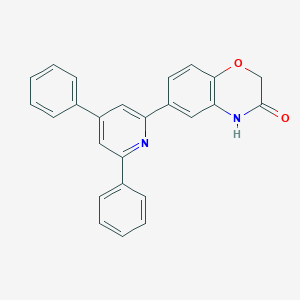
3-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of carbonic anhydrase IX (CA IX), which is overexpressed in various types of cancer cells.
Mécanisme D'action
The mechanism of action of 3-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide involves the inhibition of CA IX, which is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. CA IX is overexpressed in hypoxic regions of tumors as a result of the activation of hypoxia-inducible factor 1 (HIF-1). Inhibition of CA IX leads to a decrease in the pH of the tumor microenvironment, which can enhance the effectiveness of chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of CA IX. Inhibition of CA IX leads to a decrease in the pH of the tumor microenvironment, which can enhance the effectiveness of chemotherapy and radiation therapy. Additionally, CA IX has been implicated in the regulation of cell proliferation, migration, and invasion, suggesting that inhibition of CA IX by this compound may have antitumor effects beyond its ability to modulate the tumor microenvironment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide in lab experiments is its selectivity for CA IX. This allows for the specific targeting of hypoxic regions of tumors, which can enhance the effectiveness of chemotherapy and radiation therapy. However, one limitation of using this compound is its potential toxicity to normal tissues that express CA IX, such as the gastrointestinal tract and kidneys.
Orientations Futures
For the study of 3-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide include the development of more potent and selective inhibitors of CA IX, as well as the investigation of its potential as a diagnostic tool for imaging hypoxic tumors using PET. Additionally, the use of this compound in combination with other anticancer agents, such as chemotherapy and radiation therapy, should be explored to determine its potential as a therapeutic agent for the treatment of cancer.
Méthodes De Synthèse
The synthesis of 3-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 3-aminobenzoic acid in the presence of a base such as triethylamine. The resulting product is then brominated using N-bromosuccinimide (NBS) to obtain this compound.
Applications De Recherche Scientifique
3-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide has been extensively studied for its potential as an anticancer agent. It has been shown to selectively inhibit CA IX, which is overexpressed in hypoxic regions of tumors. Inhibition of CA IX leads to a decrease in the pH of the tumor microenvironment, which can enhance the effectiveness of chemotherapy and radiation therapy. Additionally, this compound has been investigated for its potential as a diagnostic tool for imaging hypoxic tumors using positron emission tomography (PET).
Propriétés
Formule moléculaire |
C14H14BrNO2S |
|---|---|
Poids moléculaire |
340.24 g/mol |
Nom IUPAC |
3-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H14BrNO2S/c1-10-6-7-14(11(2)8-10)16-19(17,18)13-5-3-4-12(15)9-13/h3-9,16H,1-2H3 |
Clé InChI |
DXTHKOUAFFHGLU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Br)C |
SMILES canonique |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-bromophenyl)-3-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B270290.png)


![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B270298.png)



![6-[4-(2-furyl)-6-(4-methoxyphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270308.png)
![6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270311.png)
![6-[6-(4-methylphenyl)-4-phenyl-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270312.png)

![6-bromo-4-(5H-chromeno[4,3-b]pyridin-3-yl)-3-phenyl-2H-chromen-2-one](/img/structure/B270324.png)

![(6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B270330.png)